REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([CH:9]2[CH2:14][CH2:13][N:12](C(=O)C)[CH2:11][CH2:10]2)=[O:8])=[CH:5][C:4]=1[CH3:20]>Cl.C(OCC)C>[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[O:8])=[CH:5][C:4]=1[CH3:20]
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Name
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1-(4-(4-methoxy-3-methylbenzoyl)piperidin-1-yl)ethanone
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Quantity
|
5.45 g
|
Type
|
reactant
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Smiles
|
COC1=C(C=C(C(=O)C2CCN(CC2)C(C)=O)C=C1)C
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)OCC
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 12 h
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Duration
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12 h
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Type
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CONCENTRATION
|
Details
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then concentrated in vacuo to a light purple solid
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Type
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TEMPERATURE
|
Details
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with heating
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Type
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CUSTOM
|
Details
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sonication
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Type
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CONCENTRATION
|
Details
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concentrated in vacuo to ˜25 mL
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Type
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ADDITION
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Details
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added diethyl ether (˜200 mL)
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Type
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CUSTOM
|
Details
|
to form white precipitate
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed via a pipet
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The suspension was decanted
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Type
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FILTRATION
|
Details
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through filter
|
Type
|
CUSTOM
|
Details
|
to recover a white solid (1.30 g)
|
Type
|
CONCENTRATION
|
Details
|
The aqueous material was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to form a purplish oil which
|
Type
|
FILTRATION
|
Details
|
the resulting suspension was filtered (0.82 g)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo to a purple oil
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=C(C=C1)C(=O)C1CCNCC1)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |